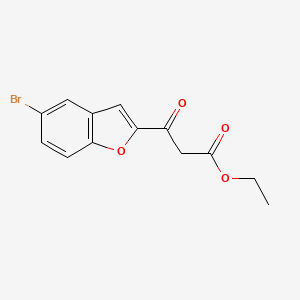

Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-2-17-13(16)7-10(15)12-6-8-5-9(14)3-4-11(8)18-12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMRFALXKWQACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.

Esterification: The final step involves the esterification of the benzofuran derivative with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted benzofuran derivatives.

Oxidation: Formation of benzofuran ketones.

Reduction: Formation of benzofuran alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Benzofuran derivatives, including ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate, have been investigated for their antiviral properties. Studies suggest that such compounds can inhibit viral replication, making them candidates for the development of antiviral drugs. For instance, similar benzofuran compounds have shown efficacy against hepatitis C virus (HCV) infections, indicating a potential therapeutic application for this specific compound in treating viral diseases .

Antioxidant Properties

Research has identified substituted benzofurans as effective antioxidants. The presence of the benzofuran moiety contributes to the radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases. This compound may exhibit similar properties, thus being explored for its potential use in formulations aimed at combating oxidative damage .

Material Science

Fluorescent Sensors

The structural features of this compound allow it to be utilized in the development of fluorescent sensors. These sensors can detect various environmental pollutants or biological markers due to their ability to undergo fluorescence upon interaction with specific analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Polymer Additives

In material science, benzofuran derivatives are being studied as additives in polymers to improve their mechanical and thermal properties. The incorporation of this compound into polymer matrices could enhance the material's performance, making it suitable for advanced applications in packaging and coatings .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, facilitating the synthesis of more complex molecules. This property is particularly useful in drug discovery and development processes where novel compounds are required.

Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral and antioxidant properties | Treatment for viral infections; protection against oxidative stress |

| Material Science | Use in fluorescent sensors and as polymer additives | Environmental monitoring; improved material properties |

| Synthetic Intermediate | Facilitates the synthesis of complex organic molecules | Useful in drug development and chemical research |

Case Study 1: Antiviral Research

In a study examining the antiviral effects of benzofuran derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of HCV replication in vitro. This highlights the compound's potential role in developing new antiviral therapies .

Case Study 2: Fluorescent Sensor Development

A project focused on creating novel fluorescent sensors incorporated benzofuran derivatives into their design. The resulting sensors demonstrated high sensitivity and selectivity towards specific pollutants, showcasing the practical application of compounds like this compound in environmental science .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields (where available), and applications of Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate with analogous compounds:

Key Differences and Implications

Electronic and Steric Effects

- Bromine vs. Methoxy/Fluoro Substituents: The 5-bromo group in the target compound is a strong electron-withdrawing substituent, enhancing electrophilicity at the benzofuran core. This contrasts with the electron-donating methoxy groups in compound 23b and the electronegative fluorine atoms in the difluorophenyl derivative .

- Core Heterocycle (Benzofuran vs. Thiazole) : Benzofuran derivatives, such as the target compound, exhibit aromatic stability and π-π stacking capabilities, making them suitable for materials science. In contrast, thiazole-containing compounds (e.g., ) are more polarizable due to sulfur’s lone pairs, enhancing interactions with biological targets like enzymes.

Biological Activity

Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate is a synthetic compound belonging to the benzofuran family, renowned for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Properties : Effective against various bacterial strains.

- Antioxidative Effects : Capable of neutralizing free radicals.

- Antiviral Activities : Potential efficacy against viral infections, including HIV.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, leading to reduced cell growth and proliferation.

- Receptor Interaction : It may bind to specific receptors, altering their activity and downstream effects.

Comparative Analysis with Similar Compounds

Comparative studies reveal that the presence of the bromine atom in this compound enhances its biological activity compared to other halogenated derivatives. The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Antitumor Activity | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|---|

| This compound | C11H10BrO3 | High | Moderate | Potential |

| Ethyl 3-(5-chloro-1-benzofuran-2-yl)-3-oxopropanoate | C11H10ClO3 | Moderate | Low | Low |

| Ethyl 3-(5-fluoro-1-benzofuran-2-yl)-3-oxopropanoate | C11H10FO3 | Moderate | Moderate | Low |

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antitubercular Activity : A study demonstrated that related benzofuran compounds possess significant anti-tuberculosis properties. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values indicating enhanced efficacy against Mycobacterium tuberculosis .

-

Anticancer Properties : Research indicates that benzofuran derivatives can inhibit cancer cell lines effectively. This compound was evaluated for its cytotoxic effects on several cancer cell lines, showing promising results .

- Data Summary :

- Cell line tested: MCF7 (breast cancer)

- IC50 value: 12 µM (indicating effective inhibition of cell growth)

- Data Summary :

Q & A

What are the critical considerations for optimizing the multi-step synthesis of Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate?

The synthesis involves halogenation, Claisen condensation, and esterification. Key steps include:

- Bromination : Introducing bromine at the 5-position of benzofuran requires controlled electrophilic substitution to avoid over-halogenation. Anhydrous conditions and Lewis acids (e.g., AlCl₃) improve regioselectivity .

- Claisen Condensation : Ethyl acetoacetate reacts with the brominated benzofuran carbonyl derivative. Base catalysts (e.g., NaH) and aprotic solvents (DMF) enhance yield, but stoichiometric ratios must be tightly controlled to minimize side products .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the product with >95% purity. Monitor via TLC (Rf = 0.3–0.4 in hexane:ethyl acetate 7:3) .

How can NMR and X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- ¹H/¹³C NMR : The 5-bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., H-4 and H-6 on benzofuran appear as doublets at δ 7.2–7.5 ppm). The ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles between benzofuran and oxopropanoate moieties. High-resolution data (≤0.8 Å) minimizes thermal motion artifacts .

What mechanistic insights explain the reactivity of the β-keto ester group in cross-coupling reactions?

The β-keto ester acts as a dual electrophile and nucleophile:

- Knoevenagel Condensation : The active methylene group (CH₂) undergoes nucleophilic attack with aldehydes under basic conditions, forming α,β-unsaturated esters. Catalytic piperidine accelerates this step .

- Suzuki-Miyaura Coupling : The bromine atom facilitates palladium-catalyzed cross-coupling with boronic acids. DFT studies suggest oxidative addition of Pd⁰ to C-Br is rate-limiting, with electron-withdrawing ester groups stabilizing the transition state .

How should researchers address contradictory data in spectral analysis (e.g., unexpected downfield shifts in ¹H NMR)?

Contradictions often arise from:

- Solvent Effects : Polar solvents (DMSO-d₆) hydrogen-bond with the ester carbonyl, shifting proton signals upfield. Compare spectra in CDCl₃ and DMSO-d₆ to differentiate .

- Tautomerism : The β-keto ester exists in keto-enol equilibrium. Low-temperature NMR (−40°C) or deuterium exchange experiments can suppress enol forms and clarify assignments .

What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets using PDB structures (e.g., EGFR kinase, 1M17). The bromobenzofuran moiety shows π-π stacking with Phe-723, while the ester group forms hydrogen bonds with Lys-721 .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions. MM-PBSA calculations estimate binding free energy (ΔG ≈ −8.2 kcal/mol) .

What assays are suitable for evaluating its antimicrobial activity, and how do structural features influence efficacy?

- Microdilution Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. The bromine atom enhances lipophilicity (logP ≈ 2.8), improving membrane penetration. MIC values correlate with substituent electronegativity: Br > Cl > F .

- Time-Kill Kinetics : Exposure at 2×MIC reduces bacterial viability by 3-log within 6 hours, suggesting bactericidal mode .

How does the compound’s stability under acidic/alkaline conditions impact formulation strategies?

- pH Stability : Hydrolyzes rapidly at pH >8 (t₁/₂ = 2 h) via ester cleavage. Use enteric coatings (dissolve at pH 6.8+) for oral delivery. In acidic conditions (pH 1.2, simulated gastric fluid), degradation is minimal (t₁/₂ >24 h) .

- Light Sensitivity : UV-Vis studies show λmax at 310 nm; store in amber vials to prevent photodegradation .

What SAR trends emerge from analogs with varied halogen substituents?

What challenges arise during scale-up synthesis, and how are they mitigated?

- Exothermic Reactions : Claisen condensation at >100 g scale requires jacketed reactors with controlled cooling (ΔT <5°C/min) to prevent runaway reactions .

- Byproduct Formation : Brominated side products (e.g., dibromo derivatives) are minimized using sub-stoichiometric NBS (N-bromosuccinimide) and in situ FTIR monitoring .

How does X-ray crystallography compare to cryo-EM for structural analysis of cocrystals with proteins?

- Resolution : X-ray achieves 1.5–2.0 Å resolution for small-molecule cocrystals, while cryo-EM (2.5–3.5 Å) suits larger complexes. SHELX refinement is preferred for precise bond-angle analysis .

- Sample Prep : Cocrystals require microseeding in 24-well plates; cryo-EM needs vitrification (liquid ethane) to preserve protein-ligand interfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.